molecular formula C21H22N6O B2513938 N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955304-89-9

N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2513938
CAS No.: 955304-89-9
M. Wt: 374.448
InChI Key: JSISRSYRSNZKJJ-UHFFFAOYSA-N
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Description

N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 3-methoxyaniline with ethyl acetoacetate to form the intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole derivative. This intermediate is further reacted with 1-phenyl-3-propylurea under acidic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards CDKs. This makes it a promising candidate for further development in cancer therapy .

Properties

IUPAC Name

4-N-(3-methoxyphenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-3-12-22-21-25-19(24-15-8-7-11-17(13-15)28-2)18-14-23-27(20(18)26-21)16-9-5-4-6-10-16/h4-11,13-14H,3,12H2,1-2H3,(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSISRSYRSNZKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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